

Technical Guide: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B177378

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CAS Number: 132095-54-6

This technical guide provides a comprehensive overview of **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While experimentally determined data for **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one** is limited in publicly accessible literature, computational predictions provide valuable insights into its physicochemical characteristics. The following table summarizes these properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrO	PubChem[1][2]
Molecular Weight	225.08 g/mol	PubChem[1]
CAS Number	132095-54-6	Parchem[3]
IUPAC Name	6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one	PubChem[1]
InChI	InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3	PubChem[2]
InChIKey	GMJKJIUETGRADG-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	<chem>CC1CC2=C(C1=O)C=C(C=C2)Br</chem>	PubChem[2]
XLogP3 (Predicted)	2.9	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	223.98367 g/mol	PubChem[2]
Monoisotopic Mass	223.98367 g/mol	PubChem[2]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one** can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-bromo-2-

methylphenyl)propanoic acid. Below is a generalized experimental protocol for this transformation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Objective: To synthesize **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one** from 3-(4-bromo-2-methylphenyl)propanoic acid.

Reagents and Materials:

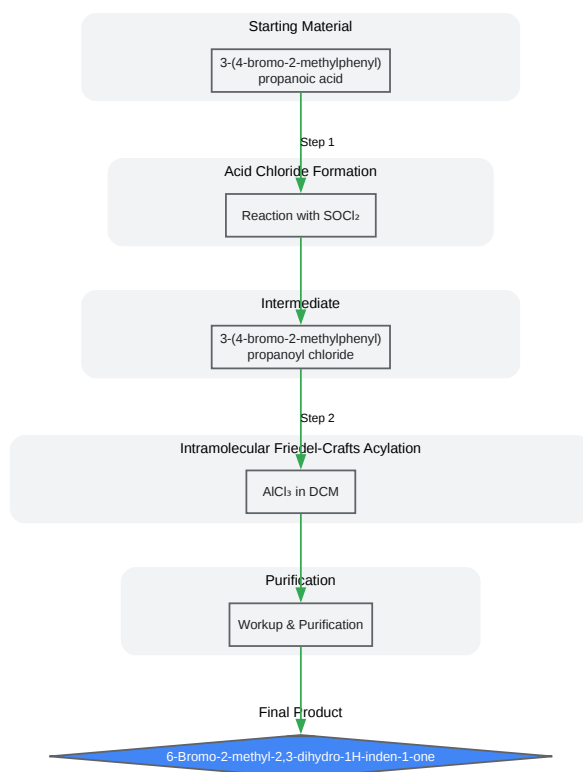
- 3-(4-bromo-2-methylphenyl)propanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous Aluminum chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice
- Round-bottom flasks
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Acid Chloride Formation:** In a round-bottom flask, suspend 3-(4-bromo-2-methylphenyl)propanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride.
- **Removal of Excess Thionyl Chloride:** After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- **Friedel-Crafts Acylation Setup:** In a separate, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0 °C.
- **Cyclization:** Dissolve the crude acyl chloride from step 2 in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- **Workup:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
- **Neutralization and Drying:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one** can be further purified by column chromatography on silica gel or recrystallization.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one**.



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Caption: Synthetic pathway for **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one**.

Safety Information

Detailed toxicological data for **6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one** is not readily available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For the described synthesis, it is crucial to handle the reagents with care:

- Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases.
- Aluminum chloride is a water-sensitive and corrosive solid.
- Dichloromethane is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

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References

- 1. 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₉BrO | CID 10537153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-2-methyl-2,3-dihydro-1h-inden-1-one (C₁₀H₉BrO) [pubchemlite.lcsb.uni.lu]
- 3. parchem.com [parchem.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177378#6-bromo-2-methyl-2-3-dihydro-1h-inden-1-one-cas-number]

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